
BMVC4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMVC4 is a G-quadruplex stabilizer. MVC4-treated cancer cells showed typical senescence phenotypes. BMVC4 induced senescence in both ALT and telomerase-overexpressing cells, suggesting that telomere shortening through telomerase inhibition might not be the cause for senescence. BMVC4 induced senescence by activation of pathways of response to DNA damage that was independent of its telomerase inhibitory activity. BMVC4 has the potential to be developed as a chemotherapeutic agent against both telomerase positive and ALT cancer cells.
Applications De Recherche Scientifique
1. G-Quadruplex Recognition
BMVC, a derivative of BMVC4, has been identified as the first fluorescent probe designed to detect G-quadruplexes in living cells. It shows high affinity and specific binding to the MYC oncogene promoter G-quadruplex, acting as a transcription silencer. This binding is characterized by slow exchange rates on the NMR timescale. This property is instrumental in cancer research, as MYC is a critical oncogene in cancer development (Liu et al., 2019).
2. Cancer Cell Discrimination
BMVC has been shown to bind more effectively to cancer cells compared to normal cells. The difference in intracellular localization between cancer and normal cells makes BMVC a promising tool for cancer diagnosis. This property is crucial for early detection and treatment of cancer (Yang et al., 2014).
3. Mitochondrial Targeting in Cancer Cells
Studies have shown that BMVC derivatives can target mitochondria in cancer cells, inducing cell death. This selective targeting is significant for developing new cancer therapies. The interaction between these derivatives and mitochondrial DNA G-quadruplexes suppresses mitochondrial gene expression, highlighting its potential in anti-cancer treatments (Huang et al., 2015).
4. Potential in Photodynamic Therapy
BMVC and its derivatives have been explored for their potential in photodynamic therapy. Their ability to form fluorescent organic nanoparticles and generate singlet oxygen when exposed to light presents a novel approach for cancer treatment. This property is particularly valuable for targeting cancer cells while minimizing harm to normal cells (Chang et al., 2012).
Propriétés
Numéro CAS |
850559-53-4 |
|---|---|
Nom du produit |
BMVC4 |
Formule moléculaire |
C26H23I2N5 |
Poids moléculaire |
659.3139 |
Nom IUPAC |
2,2'-(9H-Carbazole-3,6-diyldi-2,1-ethenediyl)bis[1-methyl-pyrazinium] diiodide |
InChI |
InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1 |
Clé InChI |
UNXTXTOSQWIBMD-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=NC=C1/C=C/C2=CC3=C(C=C2)NC4=C3C=C(/C=C/C5=CN=CC=[N+]5C)C=C4.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMVC4; BMVC-4; BMVC 4. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



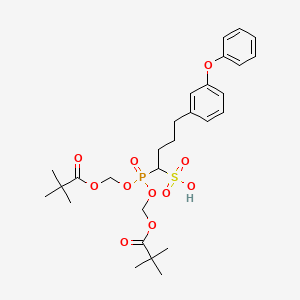
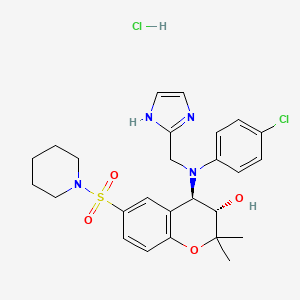
![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
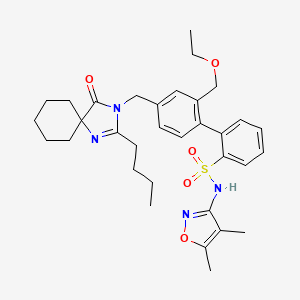
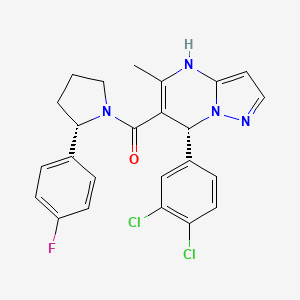
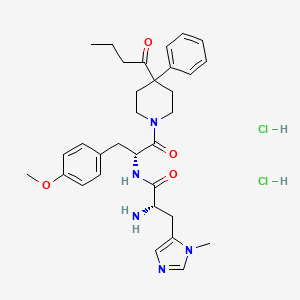
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
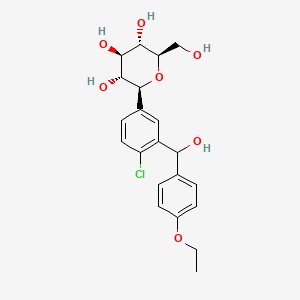
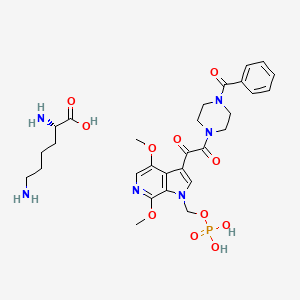
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)